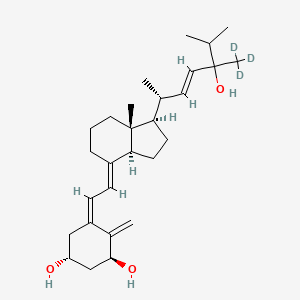

1|A,24-Dihydroxy Vitamin D2-d3

Description

Overview of Vitamin D2 Metabolism and the Research Relevance of Hydroxylated Metabolites, Specifically 1α,24-Dihydroxy Vitamin D2

Vitamin D, in its two primary forms, vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol), is a prohormone that requires a series of metabolic activation steps to become biologically active. encyclopedia.pubdrugbank.com Vitamin D2 is primarily derived from plant sources and fortified foods. youtube.com

The metabolic journey of vitamin D2 begins in the liver, where it undergoes hydroxylation to form 25-hydroxyvitamin D2 [25(OH)D2]. encyclopedia.pubpahc.com This is the major circulating form of vitamin D and is often used to assess a person's vitamin D status. mdedge.com Subsequently, in the kidneys, 25(OH)D2 is further hydroxylated by the enzyme 1α-hydroxylase (CYP27B1) to produce the hormonally active form, 1α,25-dihydroxyvitamin D2 [1α,25(OH)2D2]. encyclopedia.pubnih.gov

Another key enzyme in vitamin D metabolism is 24-hydroxylase (CYP24A1), which is involved in the catabolism of both 25(OH)D and 1α,25(OH)2D. nih.govresearchgate.net This enzyme can hydroxylate 1α-hydroxyvitamin D2 to produce 1α,24-dihydroxyvitamin D2. nih.gov While initially considered an inactivation step, research has indicated that 24-hydroxylated metabolites may possess their own biological activities. oup.comresearchgate.net Specifically, 1α,24(S)-dihydroxyvitamin D2 has been shown to bind to the vitamin D receptor (VDR) and exhibit biological activity, including the inhibition of cancer cell growth. nih.govnih.gov This has spurred interest in its potential therapeutic applications. nih.govresearchgate.net

Unique Research Applications of 1α,24-Dihydroxy Vitamin D2-d3 as a Molecular Probe

The introduction of deuterium (B1214612) atoms into the 1α,24-Dihydroxy Vitamin D2 molecule to create 1α,24-Dihydroxy Vitamin D2-d3 provides a powerful molecular probe for a variety of research applications. The "d3" designation indicates that three hydrogen atoms have been replaced by deuterium.

The primary application of this deuterated analog is as an internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov The co-elution of the deuterated standard with the endogenous, unlabeled analyte allows for highly accurate and precise measurement of the analyte's concentration in biological samples. This is crucial for studies investigating the pharmacokinetics and metabolism of 1α,24-dihydroxyvitamin D2. pharmaffiliates.com

Furthermore, the use of deuterated vitamin D metabolites can aid in the detailed investigation of metabolic pathways. By administering the labeled compound, researchers can trace its fate and identify novel metabolites, providing a deeper understanding of the complex network of vitamin D metabolism. nih.govnih.gov This can be particularly advantageous in studying the enzymatic degradation of the vitamin D side chain. mdpi.com

The synthesis of such deuterated compounds is a complex process, often involving multiple steps and purification techniques to ensure high isotopic purity. mdpi.com

Interactive Data Tables

Table 1: Key Enzymes in Vitamin D2 Metabolism

| Enzyme | Location | Function |

| 25-hydroxylase (e.g., CYP2R1) | Liver | Converts vitamin D2 to 25-hydroxyvitamin D2. encyclopedia.pubnih.gov |

| 1α-hydroxylase (CYP27B1) | Kidneys | Converts 25-hydroxyvitamin D2 to the active form, 1α,25-dihydroxyvitamin D2. encyclopedia.pubnih.gov |

| 24-hydroxylase (CYP24A1) | Kidneys and other target tissues | Involved in the catabolism of vitamin D metabolites; can produce 1α,24-dihydroxyvitamin D2. nih.govresearchgate.net |

Table 2: Applications of Stable Isotope Labeling in Research

| Application | Description |

| Metabolic Flux Analysis | Tracing the flow of atoms through metabolic pathways to understand cellular processes. creative-proteomics.comwikipedia.org |

| Pharmacokinetic Studies | Determining the absorption, distribution, metabolism, and excretion (ADME) of compounds. thalesnano.com |

| Quantitative Bioanalysis | Using labeled compounds as internal standards for accurate measurement of analytes in biological matrices. pharmaffiliates.comiiarjournals.org |

| Elucidation of Reaction Mechanisms | Investigating the step-by-step process of chemical and biochemical reactions. clearsynth.comthalesnano.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H44O3 |

|---|---|

Molecular Weight |

431.7 g/mol |

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5-hydroxy-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H44O3/c1-18(2)28(6,31)15-13-19(3)24-11-12-25-21(8-7-14-27(24,25)5)9-10-22-16-23(29)17-26(30)20(22)4/h9-10,13,15,18-19,23-26,29-31H,4,7-8,11-12,14,16-17H2,1-3,5-6H3/b15-13+,21-9+,22-10-/t19-,23-,24-,25+,26+,27-,28?/m1/s1/i6D3 |

InChI Key |

ODZFJAXAEXQSKL-YULSUSTISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C(C)C)O |

Canonical SMILES |

CC(C)C(C)(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Origin of Product |

United States |

Advanced Analytical Methodologies Utilizing 1α,24 Dihydroxy Vitamin D2 D3 As an Internal Standard

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) for Precise Quantification

ID-LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. nih.govresearchgate.net This method is particularly well-suited for the analysis of complex biological matrices like serum and plasma, where vitamin D and its metabolites are present at low concentrations. nih.govshimadzu.co.kr The fundamental principle of ID-LC-MS/MS involves the addition of a known quantity of a stable isotope-labeled analog of the analyte, in this case, 1α,24-Dihydroxy Vitamin D2-d3, to the sample prior to any sample preparation steps. nih.gov

Mitigation of Matrix Effects and Ion Suppression through Stable Isotope Labeling

A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source. waters.comlongdom.org This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and reproducibility of the results. chromatographyonline.com

The use of a co-eluting stable isotope-labeled internal standard like 1α,24-Dihydroxy Vitamin D2-d3 is the most effective strategy to compensate for matrix effects. waters.comnih.gov Because the internal standard has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement. longdom.org Therefore, the ratio of the analyte to the internal standard remains unaffected by these matrix-induced variations, leading to a more reliable and accurate quantification. waters.com While this method is highly effective, it is important to ensure that the analyte and its SIL internal standard co-elute chromatographically for optimal compensation. waters.com

Development of High-Throughput LC-MS/MS Platforms for Vitamin D Metabolite Analysis

The increasing demand for vitamin D testing has driven the development of high-throughput LC-MS/MS platforms. nih.govspectroscopyonline.com These systems are designed to increase sample throughput without compromising the quality of the analytical results. spectroscopyonline.com Innovations such as multiplexed LC systems, which use parallel LC channels connected to a single mass spectrometer, and integrated on-line solid-phase extraction (SPE) for automated sample cleanup have significantly reduced analysis times. spectroscopyonline.comchromatographyonline.com A high-throughput method can analyze over 100 samples in approximately 12.5 hours. nih.gov The development of such platforms allows for the simultaneous analysis of multiple vitamin D metabolites in a single run, providing a more comprehensive assessment of vitamin D status. nih.govnih.govcore.ac.uk

Rigorous Method Validation and Performance Assessment

For any analytical method to be considered reliable for clinical or research purposes, it must undergo rigorous validation to assess its performance characteristics. amegroups.orgclearsynth.com The validation process for LC-MS/MS methods utilizing deuterated internal standards like 1α,24-Dihydroxy Vitamin D2-d3 involves the evaluation of several key parameters. researchgate.net

Evaluation of Analytical Accuracy, Precision, Linearity, and Selectivity

Accuracy refers to the closeness of the measured value to the true value. In the context of vitamin D analysis, accuracy is often assessed by analyzing certified reference materials (CRMs) or by comparing results with a reference method. researchgate.net For example, a method for 1α,25-dihydroxyvitamin D3 demonstrated an accuracy of 100 ± 15%. nih.gov

Precision is a measure of the reproducibility of the results and is typically expressed as the coefficient of variation (%CV). It is evaluated at different concentrations within the analytical range and is assessed for both intra-day (within the same day) and inter-day (on different days) variability. An LC-MS/MS method for vitamin D metabolites reported inter-assay CVs for 25-OH D3 of 5.1% and 5.6% at concentrations of 55 and 87 nmol/L, respectively. nih.gov Another study showed intraday and interday precision to be less than 16%. nih.gov

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. This is determined by analyzing a series of calibration standards. A validated method for vitamin D metabolites showed good linearity with a correlation coefficient (r²) greater than 0.99. nih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as isomers or other metabolites. researchgate.net Chromatographic separation is crucial for achieving selectivity, especially for resolving isomers like the C3-epimers of vitamin D. nih.gov

The table below summarizes typical performance characteristics of a validated LC-MS/MS method for vitamin D metabolites.

| Validation Parameter | Typical Performance | Reference |

| Accuracy | Within 100 ± 15% of the nominal value | nih.gov |

| Precision (%CV) | Inter-assay CVs < 10% | nih.gov |

| Intra- and Inter-day precision < 16% | nih.gov | |

| Linearity (r²) | > 0.99 | nih.gov |

| Selectivity | Baseline separation of isomers | nih.gov |

Determination of Limits of Detection and Quantification for Deuterated Analogs

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. amegroups.org For vitamin D metabolites, which circulate at low concentrations, achieving low LODs and LOQs is essential.

The use of derivatization agents can improve the ionization efficiency and, consequently, the sensitivity of the assay. oup.com A sensitive LC-MS/MS method for 1α,25-dihydroxyvitamin D3 reported a lower limit of quantification (LLOQ) of 5.0 pg/mL. chromatographyonline.com Another method for 25-hydroxyvitamin D metabolites achieved a detection limit of less than 4 nmol/L. nih.gov The table below shows examples of reported limits for vitamin D metabolite analysis.

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| 25-hydroxyvitamin D2 | <4 nmol/L | Not Specified | nih.gov |

| 25-hydroxyvitamin D3 | <4 nmol/L | Not Specified | nih.gov |

| 1α,25-dihydroxyvitamin D3 | 10 pg/mL | 5.0 pg/mL | nih.govchromatographyonline.com |

Optimization of Chromatographic and Mass Spectrometric Parameters for Enhanced Robustness

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In the context of quantifying vitamin D metabolites using an internal standard like 1α,24-Dihydroxy Vitamin D2-d3, optimizing both chromatographic and mass spectrometric parameters is paramount.

Liquid chromatography coupled with tandem mass spectrometry is considered the gold standard for vitamin D analysis due to its superior selectivity and sensitivity compared to immunoassays. bham.ac.uknih.gov The optimization process is multifaceted, aiming to achieve baseline separation of structurally similar metabolites and their isomers while maximizing signal intensity and minimizing matrix interference.

Chromatographic Optimization: The primary challenge in vitamin D analysis is the separation of various metabolites, including isomers like epimers, which are often isobaric (having the same mass) and thus indistinguishable by the mass spectrometer alone. nih.gov Effective chromatographic separation is therefore non-negotiable.

Key parameters for optimization include:

Stationary Phase (Column): While traditional C18 reversed-phase columns are widely used, they may not always provide adequate resolution for critical vitamin D metabolite pairs. chromatographyonline.com Alternative phases such as pentafluorophenyl (PFP) and cyano (CN) are often evaluated to achieve better separation of isomers. chromatographyonline.com For instance, highly hydrophobic C18 phases with a high carbon load have demonstrated successful separation of the structurally similar Vitamin D2 and D3. chromatographyonline.com

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often water with an additive like formic acid to improve ionization) and an organic modifier (such as methanol (B129727) or acetonitrile). The gradient elution profile—the programmed change in the mobile phase composition over time—is carefully optimized to resolve analytes from one another and from matrix components.

Flow Rate and Temperature: These are adjusted to improve peak shape and reduce analysis time without sacrificing resolution. A total run time of around 6-8 minutes per sample is often targeted for high-throughput applications. bham.ac.uklcms.cz

Mass Spectrometric Optimization: For MS/MS detection, parameters are optimized to ensure maximum sensitivity and specificity for both the target analyte and the deuterated internal standard (e.g., 1α,24-Dihydroxy Vitamin D2-d3).

Key parameters include:

Ionization Source: Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common techniques, typically operated in positive ion mode. lcms.cz ESI is frequently chosen for its efficiency with dihydroxylated vitamin D metabolites.

Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive detection mode. It involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion that is generated by fragmentation in the mass spectrometer's collision cell. The precursor-to-product ion transition is unique to the target compound. For 1α,24-Dihydroxy Vitamin D2, specific MRM transitions have been identified to ensure its distinct detection. nih.gov

Source and Compound Parameters: Voltages and temperatures, such as capillary voltage, cone voltage, desolvation temperature, and collision energy, are fine-tuned for each specific analyte and its corresponding internal standard to maximize the signal of the chosen MRM transition. lcms.czacs.org

The use of a deuterated internal standard like 1α,24-Dihydroxy Vitamin D2-d3 is critical for robustness. Since it is structurally identical to the analyte of interest, differing only in mass due to the deuterium (B1214612) atoms, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, variations introduced during sample handling and injection are effectively cancelled out, leading to highly precise and accurate quantification. lcms.cznih.gov

Table 1: Example of Optimized Chromatographic Parameters for Vitamin D Metabolite Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or PFP (e.g., 2.1 x 100 mm, <2 µm) | Separation of metabolites and isomers. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves protonation. |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Organic component; strength determines elution. |

| Gradient | Exponential or Linear Gradient (e.g., 5-95% B over 5-8 min) | To achieve optimal resolution of multiple analytes in a single run. lcms.cz |

| Flow Rate | 0.3 - 0.5 mL/min | Balances analysis time and separation efficiency. |

| Column Temperature | 40 - 50 °C | Improves peak shape and reduces viscosity. |

Table 2: Example of Optimized Mass Spectrometric Parameters for Dihydroxy Vitamin D Metabolites

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Instrument | Triple Quadrupole Mass Spectrometer (TQ-S) | Enables sensitive and specific MRM transitions. lcms.cz |

| Ionization Mode | ESI Positive | Efficiently ionizes vitamin D metabolites. lcms.cz |

| Capillary Voltage | 1.0 - 3.8 kV | Optimized for stable spray and maximum ion generation. nih.govlcms.cz |

| Desolvation Temperature | 500 - 650 °C | Aids in solvent evaporation and ion desolvation. lcms.cz |

| MRM Transition for 1α,24(OH)₂D₂ | 411.3 > 133.0 (Qualifier) / 411.3 > 151.0 (Quantifier) | Specific precursor-to-product ion transitions for identification and quantification. nih.gov |

| Collision Energy | Analyte-specific (e.g., 20-30 eV) | Optimized to produce the most abundant and stable product ions. nih.gov |

Standardization Initiatives for Vitamin D Metabolite Quantification in Research

Despite the analytical power of LC-MS/MS, significant variability in measured vitamin D metabolite concentrations has been reported across different laboratories and assays. This inconsistency hinders the establishment of universal clinical reference intervals and complicates the comparison of data from different research studies. To address this, major international standardization initiatives have been established.

The primary goal of these programs is to ensure that all methods for measuring vitamin D metabolites are accurate and comparable over time, location, and procedure. scrvt.comfederalregister.gov This is achieved by establishing a traceability chain from routine clinical assays to higher-order reference measurement procedures (RMPs) and certified reference materials (CRMs). cdc.govnih.gov

Key standardization bodies and programs include:

The Vitamin D Standardization Program (VDSP): Launched in 2010 by the National Institutes of Health (NIH) Office of Dietary Supplements (ODS), the VDSP is a major international collaborative effort. scrvt.comfederalregister.gov It involves the Centers for Disease Control and Prevention (CDC), the National Institute of Standards and Technology (NIST), and other global partners. The VDSP works to standardize the measurement of total 25-hydroxyvitamin D [25(OH)D] by providing protocols and reference materials. nist.gov

The CDC Vitamin D Standardization-Certification Program (VDSCP): This program allows laboratories to voluntarily certify the accuracy of their vitamin D measurement methods. scrvt.comcdc.gov Participants analyze serum samples with values assigned by the CDC's RMP. To achieve certification, a laboratory's method must meet strict performance criteria for bias (e.g., ≤ ±5%) and imprecision (e.g., ≤ 10% CV) relative to the reference method. scrvt.comconexiant.com

NIST Standard Reference Materials (SRMs): NIST, in collaboration with the NIH-ODS, develops SRMs for vitamin D in human serum (e.g., SRM 972a) and as calibration solutions (e.g., SRM 2972a). nih.govnist.govnist.gov These materials have accurately assigned (certified) concentrations of key vitamin D metabolites, including 25(OH)D2, 25(OH)D3, and others. nist.govnih.gov They are critical tools that allow laboratories to assess the accuracy of their methods and ensure traceability to a common, high-level standard.

The foundation of this entire standardization framework is the reference measurement procedure (RMP). RMPs, developed and maintained by institutions like NIST and the CDC, are meticulously validated analytical methods of the highest metrological order. cdc.govnih.gov A core feature of these RMPs is the use of isotope dilution mass spectrometry, which relies on specific stable isotope-labeled internal standards—such as 1α,24-Dihydroxy Vitamin D2-d3—for each metabolite being measured. The use of these specific internal standards is what enables the RMP to achieve the highest level of accuracy and precision, forming the anchor for the entire traceability chain.

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| 1α,24-Dihydroxy Vitamin D2-d3 | 1α,24-Dihydroxy-22,23-didehydroergocalciferol-d3 |

| 1α,24(OH)₂D₂ | 1α,24-Dihydroxyvitamin D2 |

| 25(OH)D | 25-hydroxyvitamin D |

| 25(OH)D₂ | 25-hydroxyvitamin D2 (Ergocalciferol metabolite) |

| 25(OH)D₃ | 25-hydroxyvitamin D3 (Cholecalciferol metabolite) |

| Vitamin D₂ | Ergocalciferol |

| Vitamin D₃ | Cholecalciferol |

Elucidation of Vitamin D2 Metabolic Pathways and Pharmacokinetics Using Deuterated Tracers

In Vitro and Ex Vivo Tracer Studies on 1α,24-Dihydroxy Vitamin D2-d3 Biotransformation

In vitro and ex vivo studies utilizing deuterated tracers are fundamental in mapping the metabolic journey of vitamin D compounds. By incubating 1α,24-Dihydroxy Vitamin D2-d3 with isolated cells, tissue homogenates, or perfused organs, researchers can identify the resulting metabolites and elucidate the enzymatic processes involved.

For instance, studies with cultured human liver cells have been crucial in identifying specific hydroxylated metabolites of vitamin D analogs. nih.gov The use of deuterated substrates in these systems, coupled with sensitive analytical techniques like mass spectrometry, allows for the unambiguous identification of metabolic products. nih.gov Such studies have demonstrated that isolated cells from different organs exhibit organ-specific metabolism of vitamin D compounds. nih.gov For example, calvarial cells have been shown to produce active vitamin D metabolites, and this local production is regulated by 1,25-dihydroxyvitamin D3. nih.gov

Identification of Novel Hydroxylation Pathways of Vitamin D2

The application of deuterated vitamin D2 has led to the discovery of novel hydroxylation pathways, expanding our knowledge beyond the classical metabolic routes. These alternative pathways involve various cytochrome P450 enzymes and result in a diverse array of metabolites.

Role of Cytochrome P450 Enzymes (e.g., CYP11A1, CYP24A1, CYP2R1, CYP27A1) in Deuterated Vitamin D2 Metabolism

Several cytochrome P450 enzymes are key players in the metabolism of vitamin D2 and its deuterated analogs.

CYP11A1: Traditionally known for its role in steroid hormone synthesis, CYP11A1 has been identified as mediating an alternative pathway for vitamin D2 metabolism. nih.gov This enzyme can hydroxylate vitamin D2 at different positions, leading to the formation of novel metabolites such as 20-hydroxyvitamin D2 and 17,20-dihydroxyvitamin D2. nih.gov These CYP11A1-derived metabolites have shown biological activity, including anti-inflammatory and antioxidant effects. mdpi.com

CYP24A1: This mitochondrial enzyme is a crucial regulator of vitamin D catabolism, inactivating both 25-hydroxyvitamin D (25(OH)D) and the active form, 1,25-dihydroxyvitamin D (1,25(OH)2D). wikipedia.orgnih.govvitamindwiki.com Studies with human CYP24A1 have shown that it metabolizes 25(OH)D2 and 1,25(OH)2D2 through side-chain oxidation, with the initial step being hydroxylation at the C24R position. nih.govresearchgate.net The catalytic efficiency of CYP24A1 for the initial hydroxylation of 25(OH)D2 is similar to that of its vitamin D3 counterpart. nih.gov However, the inactivation rate of 1,25(OH)2D2 is lower than that of 1,25(OH)2D3, suggesting greater metabolic stability for the active form of vitamin D2. nih.gov

CYP2R1: Recognized as a key hepatic vitamin D 25-hydroxylase, CYP2R1 is responsible for the initial activation step of both vitamin D2 and D3. nih.govmedlineplus.govnih.gov Genetic evidence has solidified its role as a biologically significant vitamin D 25-hydroxylase. nih.gov

CYP27A1: This mitochondrial enzyme is also involved in the 25-hydroxylation of vitamin D3, but not vitamin D2. nih.gov It plays a role in the acidic biosynthetic pathway for bile acids as well. nih.gov

The following table summarizes the primary functions of these enzymes in vitamin D metabolism:

| Enzyme | Primary Function in Vitamin D Metabolism | Substrate Specificity |

| CYP11A1 | Alternative hydroxylation pathways | Vitamin D2, Vitamin D3 |

| CYP24A1 | Catabolism and inactivation of 25(OH)D and 1,25(OH)2D | Vitamin D2, Vitamin D3 |

| CYP2R1 | Initial 25-hydroxylation (activation) | Vitamin D2, Vitamin D3 |

| CYP27A1 | 25-hydroxylation | Primarily Vitamin D3 |

Characterization of Unconventional Metabolites and Their Formation Pathways

The use of deuterated tracers has enabled the identification and characterization of unconventional vitamin D2 metabolites. For example, the CYP11A1-mediated pathway generates metabolites like 20-hydroxyvitamin D2 and 17,20-dihydroxyvitamin D2. nih.gov These metabolites have demonstrated biological activities, such as inhibiting DNA synthesis in human keratinocytes, to a greater extent than vitamin D2 itself. nih.gov Further research has shown that these novel metabolites can also be produced from lumisterol, a photoproduct of vitamin D synthesis. mdpi.com

Investigation of Enzymatic Deactivation and Catabolism Mechanisms Using Stable Isotopes

Stable isotopes like deuterium (B1214612) are invaluable tools for investigating the enzymatic deactivation and catabolism of vitamin D compounds. nih.gov The primary enzyme responsible for the catabolism of vitamin D metabolites is CYP24A1. nih.govnih.gov This enzyme initiates a cascade of hydroxylation reactions that ultimately lead to the excretion of inactive, water-soluble products like calcitroic acid. researchgate.netnih.gov

Studies using deuterated vitamin D analogs have helped to delineate these catabolic pathways. For 1,25(OH)2D2, the process involves initial 24R-hydroxylation, followed by further oxidations. nih.govresearchgate.net The use of stable isotope-labeled internal standards in mass spectrometry provides a robust method for measuring vitamin D and its metabolites, facilitating detailed studies of their catabolism. nih.gov

Pharmacokinetic Research Methodologies in Pre-clinical Models Employing Deuterated Vitamin D Analogs

Deuterated vitamin D analogs are essential for pharmacokinetic research in preclinical models. These tracers allow for the precise measurement of absorption, distribution, metabolism, and excretion (ADME) of vitamin D compounds without the need for radioactive labels. The use of techniques like the doubly labeled water method, which tracks the loss of stable isotopes, can provide data on energy expenditure and body composition during such studies. news-medical.net

By administering a deuterated analog and collecting serial blood and tissue samples, researchers can determine key pharmacokinetic parameters. This approach has been used to study the pharmacokinetics of 1α,25-dihydroxyvitamin D3 and 25-hydroxyvitamin D3 in mouse models, revealing altered pharmacokinetics in animals lacking the CYP24A1 enzyme. oup.com The ability to synthesize a variety of stable isotope-labeled vitamin D analogs and metabolites is crucial for advancing this area of research. nih.gov

Research on Molecular Interactions and Receptor Binding Kinetics with Deuterated Vitamin D Analogs

Quantitative Receptor Binding Assays for Deuterated Ligands

The binding of a ligand to a receptor is a dynamic process characterized by two key rates: the association rate constant (k_on_) and the dissociation rate constant (k_off_).

Association Rate Constant (k_on_): This constant reflects the rate at which the ligand binds to the receptor to form a ligand-receptor complex. It is a measure of how quickly the binding event occurs.

Dissociation Rate Constant (k_off_): This constant represents the rate at which the ligand-receptor complex breaks apart. It indicates the stability of the complex; a lower k_off_ value signifies a more stable interaction.

These kinetic parameters are crucial for understanding the duration of action of a potential drug molecule. Techniques such as surface plasmon resonance (SPR) are often employed to measure these rates in real-time.

While specific k_on_ and k_off_ values for 1α,24-Dihydroxy Vitamin D2-d3 are not documented in the available literature, studies on the non-deuterated analog, 1α,24-Dihydroxyvitamin D2, suggest a strong interaction with the VDR. It is hypothesized that deuteration at specific positions could potentially influence these kinetic rates by altering the molecule's vibrational modes and, consequently, its interaction energies within the receptor's binding pocket.

Equilibrium binding studies are conducted to determine the affinity of a ligand for its receptor, which is typically expressed as the equilibrium dissociation constant (K_d_).

Equilibrium Dissociation Constant (K_d_): The K_d_ is the concentration of ligand at which half of the receptor population is occupied at equilibrium. It is a measure of the ligand's binding affinity; a lower K_d_ value indicates a higher affinity. The K_d_ is calculated as the ratio of the dissociation rate constant to the association rate constant (k_off_/k_on_).

Scatchard analysis is a classical method used to determine the K_d_ from equilibrium binding data. Research comparing various vitamin D metabolites has provided insights into their relative affinities for the VDR. For instance, studies have shown that 1α,24-Dihydroxyvitamin D2 possesses a strong binding affinity for the VDR, in some cases comparable to that of 1α,25-dihydroxyvitamin D3, the most active form of vitamin D. capes.gov.br

The following table summarizes the comparative binding characteristics of 1α,24-Dihydroxyvitamin D2 with other vitamin D analogs, based on available research. It is important to note that direct quantitative data for the deuterated form, 1α,24-Dihydroxy Vitamin D2-d3, is not available in the cited sources.

| Compound | Relative VDR Binding Affinity | Notes |

| 1α,24-Dihydroxyvitamin D2 | Strong, comparable to 1,25-(OH)2D3 in some assays. capes.gov.brnih.gov | Induces a distinct conformational change in the VDR/RXR heterodimer compared to 1,25-(OH)2D3. capes.gov.br |

| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | High (biologically most active form) | Standard for comparison. |

| 1α,25-Dihydroxyvitamin D2 | Equal to 1,25-dihydroxyvitamin D3. oup.com | Demonstrates the influence of the side chain on binding. |

| 24-epi-1,25-dihydroxyvitamin D2 | One-third as active as 1,25(OH)2D3 in binding to chick intestinal receptor. oup.com | Highlights the stereospecificity of the receptor. |

This table is based on qualitative and comparative data from the cited literature. Specific K_d_ values for 1α,24-Dihydroxy Vitamin D2-d3 are not available in these sources.

Investigation of Allosteric Modulation of Nuclear Receptors by Deuterated Metabolites

Allosteric modulation refers to the process where the binding of a ligand to one site on a protein influences the binding or activity at another, distinct site. In the context of the VDR, a nuclear receptor, ligand binding induces conformational changes that affect its interaction with other proteins, such as the Retinoid X Receptor (RXR) and various co-regulators, which are essential for gene transcription.

The introduction of deuterium (B1214612) in 1α,24-Dihydroxy Vitamin D2-d3 could further refine these allosteric effects. The subtle changes in bond energies and molecular vibrations due to deuteration might fine-tune the conformational landscape of the VDR upon binding, potentially leading to a more selective or potent modulation of its activity. However, without direct experimental evidence, this remains a subject for future investigation.

Application in Structural Biology for Ligand-Protein Complex Characterization

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, provide atomic-level insights into how a ligand binds to its protein target. These methods are invaluable for understanding the specific molecular interactions that govern binding affinity and selectivity.

While a crystal structure of the VDR in complex with 1α,24-Dihydroxy Vitamin D2-d3 has not been reported, the finding that 1α,24-Dihydroxyvitamin D2 induces a distinct conformation in the VDR/RXR heterodimer underscores the importance of obtaining such structural data. capes.gov.br A detailed structural analysis could reveal:

The precise orientation of the dihydroxyvitamin D2 side chain within the VDR's ligand-binding pocket.

The specific hydrogen bonds and hydrophobic interactions that stabilize the complex.

The structural basis for the altered conformation of the VDR/RXR heterodimer.

Deuterated ligands can be particularly useful in certain structural techniques, such as neutron crystallography, which can visualize the positions of hydrogen and deuterium atoms, providing a more complete picture of the ligand-protein interactions. Understanding the structural basis of the interaction of 1α,24-Dihydroxy Vitamin D2-d3 with the VDR would be instrumental in the rational design of new, more potent, and selective vitamin D analogs for therapeutic applications.

Future Research Directions and Emerging Methodological Applications

Development of Novel Deuterated Analogs for Targeted Research Questions

The synthesis of deuterated vitamin D analogs is a cornerstone of future research, enabling precise investigation into metabolic pathways and mechanisms of action. While existing analogs like trideuterated vitamin D3 ([6,19,19-²H]-vitamin D₃) have been instrumental in kinetic studies, the development of new, strategically labeled compounds will address more specific questions nih.gov.

Researchers are exploring versatile synthetic strategies to introduce deuterium (B1214612) at various positions, such as the A-ring or the side chain of the vitamin D molecule mdpi.com. For instance, labeling the A-ring can be advantageous for metabolic studies, as the side chain is known to be more susceptible to enzymatic degradation mdpi.com. The ability to create a diverse library of deuterated analogs will allow for detailed investigations into structure-activity relationships and the metabolic fate of different parts of the vitamin D molecule.

A key area of interest is the synthesis of analogs designed to probe the kinetic isotope effect (KIE). By replacing hydrogen with deuterium at a specific site of enzymatic reaction, scientists can study the rate-limiting steps of vitamin D metabolism. For example, investigating the thermal nih.govnih.gov-sigmatropic hydrogen shifts in vitamin D compounds can provide fundamental insights into their activation and isomerization, with deuterium labeling being a critical tool in dissecting these mechanisms acs.org.

Future work will likely focus on creating analogs with deuterium placed at sites of hydroxylation by cytochrome P450 enzymes, such as CYP24A1, to elucidate the precise mechanisms of vitamin D catabolism pnas.org. This will aid in the design of new vitamin D-based therapeutics with improved metabolic stability.

Integration of Deuterated Tracers with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics)

The use of deuterated tracers like 1α,24-Dihydroxy Vitamin D2-d3 is moving beyond simple pharmacokinetic studies and into the realm of systems biology. The integration of stable isotope tracing with advanced "omics" technologies, particularly metabolomics and fluxomics, promises a more holistic understanding of vitamin D's physiological role.

Metabolic flux analysis (MFA) utilizes stable isotope tracers to map the flow of atoms through metabolic networks, providing a quantitative measure of pathway activity creative-proteomics.commdpi.com. By administering a deuterated vitamin D tracer, researchers can track its conversion to various metabolites and determine the rates of production and clearance of key compounds like 25-hydroxyvitamin D springernature.com. This approach allows for a dynamic assessment of vitamin D expenditure and can help to better define individual vitamin D requirements springernature.com.

The application of deuterated tracers is not limited to carbon-based metabolism. Deuterium can be used to investigate NADPH metabolism, offering insights into the redox state of cells and tissues nih.gov. Future studies may use deuterated vitamin D analogs to explore how vitamin D status influences broader metabolic pathways beyond calcium homeostasis.

Furthermore, the integration of deuterated tracers with untargeted metabolomics and proteomics can reveal downstream effects of vitamin D signaling. For example, studies have already begun to explore how vitamin D status affects the proteomic profile of HDL-associated proteins and inflammatory mediators nih.gov. By using a deuterated tracer, the direct metabolic consequences of vitamin D can be linked to changes in the broader proteome and metabolome, providing a more complete picture of its biological impact.

Computational Modeling and Simulation of Deuterated Vitamin D Metabolism and Intermolecular Interactions

Computational modeling is becoming an indispensable tool for interpreting experimental data and predicting the behavior of biological molecules. In the context of deuterated vitamin D, computational approaches can provide valuable insights into metabolic processes and interactions with target proteins.

Molecular dynamics (MD) simulations are being used to study the binding of vitamin D analogs to the vitamin D receptor (VDR) umu.senih.gov. These simulations can reveal the subtle atomic-level mechanisms that govern ligand binding and receptor activation umu.se. By modeling deuterated analogs, researchers can investigate how the increased mass of deuterium might affect the dynamics of the ligand-receptor complex. Hydrogen/deuterium exchange (HDX) coupled with mass spectrometry is an experimental technique that can be complemented by MD simulations to study the conformational dynamics of the VDR upon ligand binding mdpi.commdpi.com.

Quantum mechanical (QM) modeling offers a powerful approach to study enzymatic reactions at a subatomic level nih.govnih.govarturorobertazzi.it. QM methods can be used to model the transition states of enzymatic reactions and to predict the kinetic isotope effects of deuterium substitution acs.org. This can help to elucidate the mechanisms of vitamin D-metabolizing enzymes and to understand why certain analogs are more or less susceptible to degradation mdpi.com. Such computational studies can guide the rational design of novel deuterated analogs with specific metabolic properties.

The table below summarizes the key computational approaches and their applications in the study of deuterated vitamin D.

| Computational Approach | Application in Deuterated Vitamin D Research |

| Molecular Dynamics (MD) Simulations | - Elucidate the binding pathways of deuterated analogs to the Vitamin D Receptor (VDR).- Investigate the impact of deuteration on the conformational dynamics of the VDR-ligand complex. |

| Quantum Mechanical (QM) Modeling | - Predict kinetic isotope effects in enzymatic reactions involving deuterated vitamin D.- Model the transition states of reactions catalyzed by vitamin D-metabolizing enzymes. |

| Hydrogen/Deuterium Exchange (HDX) Modeling | - Complement experimental HDX-MS data to refine models of VDR-ligand interactions and conformational changes. |

Advancements in High-Resolution Mass Spectrometry for Trace Analysis of Labeled Metabolites

The accurate and sensitive detection of deuterated vitamin D metabolites is critical for all the aforementioned research areas. High-resolution mass spectrometry (HRMS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for this type of analysis amegroups.org.

Recent advancements in mass spectrometry technology, such as the development of Orbitrap mass analyzers, have significantly improved the ability to perform trace analysis of labeled metabolites nih.gov. Orbitrap instruments offer high resolution and mass accuracy, which are essential for distinguishing between deuterated and non-deuterated compounds and for accurately measuring isotopic enrichment upenn.eduresearchgate.netacs.orgbohrium.com. The use of selected ion monitoring (SIM) on Orbitrap platforms can further enhance sensitivity for low-abundance metabolites upenn.edu.

Innovations in ionization techniques are also contributing to improved analytical performance. While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) has been shown to offer better sensitivity and reduced matrix effects for vitamin D analysis amegroups.orgnih.gov. The development of novel ionization sources and derivatization strategies continues to push the limits of detection for vitamin D metabolites mdpi.com.

The table below highlights some of the key advancements in mass spectrometry for the analysis of deuterated vitamin D.

| Technology | Advancement | Benefit for Deuterated Metabolite Analysis |

| Mass Analyzers | High-resolution Orbitrap technology | Improved mass accuracy and resolution for confident identification and quantification of labeled compounds. |

| Scan Modes | Selected Ion Monitoring (SIM) | Enhanced sensitivity for the detection of low-abundance deuterated metabolites. |

| Ionization Techniques | Atmospheric Pressure Chemical Ionization (APCI) | Increased sensitivity and reduced interference from the sample matrix compared to ESI. |

| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) | Superior speed, resolution, and sensitivity for the separation of complex vitamin D metabolite mixtures. |

These ongoing advancements in analytical technology will be crucial for realizing the full potential of research involving 1α,24-Dihydroxy Vitamin D2-d3 and other novel deuterated analogs.

Q & A

Basic: What are the key methodological considerations for quantifying 1α,24-Dihydroxy Vitamin D2-d3 in biological samples?

Answer:

Accurate quantification requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d3-labeled analogs) to correct for matrix effects and ionization variability. Calibration curves must use isotopically labeled calibrators to ensure precision, as described in validated protocols . Sample preparation involves lipid removal via liquid-liquid extraction or immunoaffinity purification to isolate metabolites from interfering compounds . Critical validation parameters include limits of detection (<10 pg/mL), recovery rates (>90%), and inter-assay variability (<15%) .

Basic: How does the metabolic pathway of Vitamin D2-d3 differ from native Vitamin D3 metabolites?

Answer:

Vitamin D2-d3 undergoes hydroxylation in the liver (to 25-hydroxyvitamin D2-d3) and kidneys (to 1α,25-dihydroxyvitamin D2-d3), analogous to D3 metabolites. However, structural differences in the side chain (D2 has a double bond at C22-C23 and a methyl group at C24) reduce binding affinity to vitamin D-binding protein (DBP), altering bioavailability and half-life . Deuterium labeling (d3) enables tracking of metabolic stability and degradation pathways in isotopic tracer studies .

Advanced: How can researchers address discrepancies in studies comparing the bioactivity of D2 and D3 metabolites?

Answer:

Contradictions arise from assay variability (e.g., cross-reactivity in immunoassays) and lack of standardization. Key strategies include:

- Using LC-MS/MS for specificity, as immunoassays may fail to distinguish D2 and D3 metabolites .

- Normalizing results to 25-hydroxyvitamin D (25(OH)D) thresholds defined by the Vitamin D Standardization Program (VDSP) .

- Accounting for genetic polymorphisms in DBP and CYP enzymes that influence hydroxylation efficiency .

- Meta-analyses should stratify by dose, baseline 25(OH)D levels, and assay type to resolve heterogeneity .

Advanced: What experimental designs mitigate in vitro degradation of 1α,24-Dihydroxy Vitamin D2-d3 in biological matrices?

Answer:

- Stabilization: Add antioxidants (e.g., butylated hydroxytoluene) and protease inhibitors to prevent oxidative and enzymatic degradation .

- Storage: Store samples at -80°C in amber vials to avoid photodegradation; avoid freeze-thaw cycles .

- Degradation Kinetics: Pre-study experiments should quantify metabolite stability under varying pH, temperature, and light conditions .

- Rumen Microbiome Parallels: For cell culture models, adapt methods from ruminant studies (e.g., UV-B-irradiated yeast encapsulation) to shield metabolites from enzymatic breakdown .

Advanced: How can systems biology approaches enhance mechanistic studies of 1α,24-Dihydroxy Vitamin D2-d3?

Answer:

- Transcriptomic Analysis: Integrate RNA-seq datasets to identify vitamin D-responsive pathways (e.g., immunometabolic regulation in dendritic cells) .

- Network Modeling: Use weighted gene co-expression networks (WGCNA) to link metabolite levels to clinical phenotypes (e.g., calcium homeostasis, immune tolerance) .

- Targeted Validation: Prioritize candidate genes (e.g., CYP24A1, VDR) for CRISPR/Cas9 knockout or overexpression in cell lines to validate regulatory roles .

Basic: What are the critical factors in standardizing assays for 1α,24-Dihydroxy Vitamin D2-d3 across laboratories?

Answer:

- Reference Materials: Use NIST Standard Reference Material (SRM 972a) for harmonization .

- Cross-Validation: Participate in external quality assurance programs (e.g., DEQAS) to align with global benchmarks .

- Matrix Matching: Ensure calibrators and controls mirror the biological matrix (e.g., human serum) to minimize bias .

Advanced: How do inter-individual variations in vitamin D-binding protein (DBP) affect the pharmacokinetics of 1α,24-Dihydroxy Vitamin D2-d3?

Answer:

- Genetic Polymorphisms: DBP isoforms (e.g., Gc1f, Gc1s, Gc2) alter binding affinity, influencing free metabolite concentrations. Genotype-phenotype correlations require LC-MS/MS-based free 25(OH)D measurements .

- Population-Specific Differences: Black individuals have lower 25(OH)D but similar free 25(OH)D levels due to higher DBP concentrations; adjust dosing studies by race .

- Tracer Studies: Use deuterated D2-d3 to quantify tissue-specific uptake and clearance rates in DBP-knockout murine models .

Basic: What statistical methods are recommended for analyzing correlations between vitamin D metabolites and clinical outcomes?

Answer:

- Multivariate Regression: Adjust for covariates (e.g., BMI, renal function) that confound 25(OH)D and 1,25(OH)2D associations .

- Nonlinear Modeling: Apply spline or threshold regression to identify inflection points (e.g., 25(OH)D <20 ng/mL linked to deficiency outcomes) .

- Race-Stratified Analysis: Separate cohorts by ancestry to account for DBP and CYP27B1 variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.